molecular formula C12H17NO3S B7587056 (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid

Cat. No. B7587056
M. Wt: 255.34 g/mol
InChI Key: TVHCCJKMCJVSPI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid, also known as DTAB, is a chemical compound with potential therapeutic applications. It belongs to the class of drugs known as acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors, which are used to treat hypercholesterolemia and atherosclerosis. DTAB is a promising candidate for the treatment of cardiovascular diseases due to its ability to reduce cholesterol levels in the blood.

Mechanism of Action

The mechanism of action of (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid involves the inhibition of ACAT. ACAT is an enzyme that catalyzes the esterification of cholesterol with fatty acids to form cholesterol esters. Cholesterol esters are then transported to the liver for metabolism. Inhibition of ACAT by (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid leads to a decrease in the amount of cholesterol that is esterified and transported to the liver, resulting in a reduction in plasma cholesterol levels. (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid also reduces the formation of foam cells by inhibiting the uptake of oxidized LDL particles by macrophages.
Biochemical and Physiological Effects
(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid has been shown to reduce plasma cholesterol levels in animal models and humans. It has also been shown to reduce the formation of foam cells in animal models. (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid has been shown to have a good safety profile in animal models and humans, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid is a promising candidate for the treatment of cardiovascular diseases due to its ability to reduce cholesterol levels in the blood. It has been extensively studied for its potential therapeutic applications and has shown promising results in animal models and humans. However, there are some limitations to using (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid in lab experiments. (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid is also a complex molecule, and its synthesis requires expertise in organic chemistry.

Future Directions

There are several future directions for the research on (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid. One direction is to further investigate the mechanism of action of (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid and its potential side effects. Another direction is to study the pharmacokinetics and pharmacodynamics of (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid in humans. This will help to determine the optimal dosage and dosing regimen for the drug. Another direction is to investigate the potential of (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid as a combination therapy with other drugs for the treatment of cardiovascular diseases. Finally, there is a need for large-scale clinical trials to evaluate the safety and efficacy of (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid in humans.

Synthesis Methods

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methyl-2-butanone with thiophene-3-carboxylic acid, followed by the protection of the resulting carboxylic acid with tert-butyl dimethylsilyl chloride. The protected carboxylic acid is then coupled with (S)-3-amino-3-methyl-1-butanol using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) as a coupling agent. The tert-butyl protecting group is then removed using trifluoroacetic acid to give the final product, (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid.

Scientific Research Applications

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit ACAT, an enzyme that is responsible for the esterification of cholesterol in the body. Inhibition of ACAT leads to a decrease in the amount of cholesterol that is transported to the liver, resulting in a reduction in plasma cholesterol levels. (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid has also been shown to reduce the formation of foam cells, which are a hallmark of atherosclerosis. Foam cells are formed when macrophages take up oxidized low-density lipoprotein (LDL) particles, leading to the accumulation of cholesterol in the arterial wall. (2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid inhibits the formation of foam cells by reducing the uptake of oxidized LDL particles by macrophages.

properties

IUPAC Name

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)10(11(15)16)13-9(14)6-8-4-5-17-7-8/h4-5,7,10H,6H2,1-3H3,(H,13,14)(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHCCJKMCJVSPI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.